molecular formula C8H9ClN2O B595928 5-Aminoindolin-2-one hydrochloride CAS No. 120266-80-0

5-Aminoindolin-2-one hydrochloride

Cat. No.: B595928
CAS No.: 120266-80-0
M. Wt: 184.623
InChI Key: XOFGLOAMJJWHMZ-UHFFFAOYSA-N
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Description

5-Aminoindolin-2-one hydrochloride is a specialty chemical . It is used in the manufacture of chemical compounds and for laboratory research .


Synthesis Analysis

A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed, involving sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization . This protocol offers an operationally easy, simple, robust, and sustainable approach with the use of readily available starting materials, good functional group tolerance, and high practicality and efficiency .


Molecular Structure Analysis

The molecular formula of this compound is C8H9ClN2O . The molecular weight is 184.62 .


Physical and Chemical Properties Analysis

The physicochemical properties of this compound include a high GI absorption, no BBB permeant, and it is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -6.86 cm/s . The water solubility is very soluble with a Log S (ESOL) of -1.46 .

Scientific Research Applications

Anticancer Research

5-Aminoindolin-2-one hydrochloride serves as a precursor in the synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-aminoindazoles, which have been investigated for their anticancer properties. For instance, a study by Yan et al. (2013) highlighted the synthesis of these compounds exhibiting significant growth inhibitory activities against various human cancer cell lines, including SKOV-3, HeLa, U2-OS, A549, and MCF-7. Some of these compounds demonstrated potent anticancer activities, with one derivative showing an IC50 value lower than 3.86 μg mL−1 against the tumor cell lines, indicating their potential as effective anticancer agents (Yan et al., 2013).

Neuropharmacology and Neuroprotection

In neuropharmacological research, 5-Aminoindolin-2-one derivatives have been explored for their ability to modulate neurotransmitter receptors. For example, 5-Hydroxyindole, a derivative, has been studied for its effects on human alpha 7 nicotinic acetylcholine receptors (nAChRs) expressed in Xenopus oocytes and GH4 cells. This compound potentiates sub-maximal acetylcholine-induced ion currents in a concentration-dependent manner, suggesting its utility in enhancing neurotransmitter-mediated responses. The research indicates that such compounds could contribute to the development of novel therapeutic strategies targeting neurodegenerative diseases or conditions characterized by neurotransmitter dysregulation (Zwart et al., 2002).

Properties

IUPAC Name

5-amino-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c9-6-1-2-7-5(3-6)4-8(11)10-7;/h1-3H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFGLOAMJJWHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670729
Record name 5-Amino-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120266-80-0
Record name 5-Amino-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120266-80-0
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